molecular formula C7H9ClN2O2 B1357096 2-Nitrobenzylamine hydrochloride CAS No. 24835-08-3

2-Nitrobenzylamine hydrochloride

Cat. No. B1357096
Key on ui cas rn: 24835-08-3
M. Wt: 188.61 g/mol
InChI Key: BASJTVIZZDEQBJ-UHFFFAOYSA-N
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Patent
USRE031617

Procedure details

o-Nitrobenzylamine hydrochloride (20.4 g., 0.114 mole) was dissolved in a minimum volume of water and the solution was made strongly basic by addition of 10% sodium hydroxide. The clear oil which formed was extracted into two 120-ml. portions of ether. The ether was dried with 10 g. of anhydrous sodium sulfate, filtered, and finally dried over Drierite. The dried solution was filtered and evaporated, leaving a yellow oil. The oil was dissolved in 100 ml. of absolute ethanol and 11.4 g (0.114 mole) of freshly distilled ethyl acrylate was added. This solution was allowed to stand overnight and the solvent removed by distillation from a steam-cone. The oily residue was dissolved in 200 ml. of dry ether, the solution was cooled in an ice bath, and treated with dry hydrogen chloride. When precipitation was complete, the solid was filtered and dissolved in 120 ml. of boiling absolute ethanol. The hydrochloride crystallized from this solution on cooling yielding 20.7 g. of the aminopropionate hydrochloride, m.p. 137.5°-139.0°. By concentrating and cooling the mother liquor, an additional 5 g. was obtained, m.p. 136.5°-138.5°, and by repeating this operation 1.1 g., m.p. 136°-139°, was obtained, raising the total yield to 26.8 g. (81.4%). The analytical sample was prepared by repeated crystallization from absolute ethanol to give a melting point of 138.5°-139.0°.
Quantity
20.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[N+:2]([C:5]1[CH:12]=[CH:11][CH:10]=[CH:9][C:6]=1[CH2:7][NH2:8])([O-:4])=[O:3].[OH-].[Na+].[C:15]([O:19][CH2:20][CH3:21])(=[O:18])[CH:16]=[CH2:17].Cl.NC(C)C(O)=O>O.C(O)C>[N+:2]([C:5]1[CH:12]=[CH:11][CH:10]=[CH:9][C:6]=1[CH2:7][NH:8][CH2:17][CH2:16][C:15]([O:19][CH2:20][CH3:21])=[O:18])([O-:4])=[O:3] |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
20.4 g
Type
reactant
Smiles
Cl.[N+](=O)([O-])C1=C(CN)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC(C(=O)O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The clear oil which formed
EXTRACTION
Type
EXTRACTION
Details
was extracted into two 120-ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether was dried with 10 g
FILTRATION
Type
FILTRATION
Details
of anhydrous sodium sulfate, filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
finally dried over Drierite
FILTRATION
Type
FILTRATION
Details
The dried solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
leaving a yellow oil
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in 100 ml
CUSTOM
Type
CUSTOM
Details
the solvent removed by distillation from a steam-cone
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue was dissolved in 200 ml
TEMPERATURE
Type
TEMPERATURE
Details
of dry ether, the solution was cooled in an ice bath
ADDITION
Type
ADDITION
Details
treated with dry hydrogen chloride
CUSTOM
Type
CUSTOM
Details
When precipitation
FILTRATION
Type
FILTRATION
Details
the solid was filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 120 ml
CUSTOM
Type
CUSTOM
Details
The hydrochloride crystallized from this solution
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
yielding 20.7 g
CONCENTRATION
Type
CONCENTRATION
Details
By concentrating
TEMPERATURE
Type
TEMPERATURE
Details
cooling the mother liquor
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
, m.p. 136°-139°, was obtained
TEMPERATURE
Type
TEMPERATURE
Details
raising the
CUSTOM
Type
CUSTOM
Details
total yield to 26.8 g
CUSTOM
Type
CUSTOM
Details
The analytical sample was prepared
CUSTOM
Type
CUSTOM
Details
crystallization from absolute ethanol
CUSTOM
Type
CUSTOM
Details
to give a melting point of 138.5°-139.0°

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
[N+](=O)([O-])C1=C(CNCCC(=O)OCC)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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